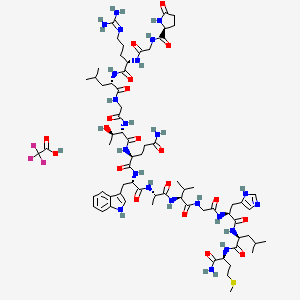

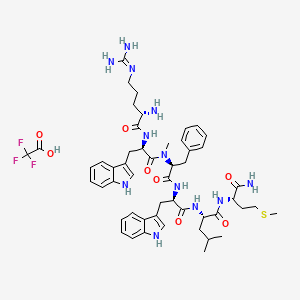

Antagonist G (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'antagoniste G (sel de trifluoroacétate) est un antagoniste des neuropeptides connu pour sa capacité à inhiber la liaison de la vasopressine aux membranes hépatiques de rat ou aux membranes de Swiss 3T3 . Il s'agit d'un peptide synthétique de nom formel L-arginyl-D-tryptophyl-N-methyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-méthioninamide, sel de trifluoroacétate . Ce composé a montré un potentiel significatif dans la recherche sur le cancer, en particulier dans l'induction de l'apoptose et la réduction de la croissance tumorale .

Méthodes De Préparation

La synthèse de l'antagoniste G (sel de trifluoroacétate) implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus comprend généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine solide.

Élongation de la chaîne : Addition séquentielle d'acides aminés protégés à la chaîne peptidique en croissance.

Clivage et déprotection : Le peptide est clivé de la résine et déprotégé à l'aide d'acide trifluoroacétique (TFA).

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC).

Les méthodes de production industrielle peuvent impliquer une SPPS à grande échelle avec des synthétiseurs de peptides automatisés pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L'antagoniste G (sel de trifluoroacétate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de ponts disulfure entre les résidus cystéine.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfure, les reconvertissant en groupes thiol.

Substitution : Les liaisons peptidiques peuvent subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol (DTT) et des nucléophiles comme l'hydroxylamine . Les principaux produits formés dépendent des conditions de réaction spécifiques et de la nature des substituants impliqués.

4. Applications de la recherche scientifique

L'antagoniste G (sel de trifluoroacétate) a une large gamme d'applications de recherche scientifique :

Recherche sur le cancer : Il induit l'apoptose et réduit la croissance tumorale dans les modèles de cancer du poumon à petites cellules.

Études de signalisation cellulaire : Il inhibe la production d'inositol phosphate induite par la vasopressine dans les fibroblastes Swiss 3T3.

Neurosciences : En tant qu'antagoniste des neuropeptides, il est utilisé pour étudier le rôle des neuropeptides dans divers processus physiologiques.

Pharmacologie : Il sert d'outil pour étudier les mécanismes d'action des antagonistes des neuropeptides et leurs applications thérapeutiques potentielles.

5. Mécanisme d'action

L'antagoniste G (sel de trifluoroacétate) exerce ses effets en inhibant la liaison de la vasopressine à ses récepteurs sur les membranes cellulaires . Cette inhibition empêche l'activation des voies de signalisation en aval, telles que la production d'inositol phosphate. De plus, il induit l'apoptose et la production d'espèces réactives de l'oxygène (ROS) dans les cellules cancéreuses, contribuant à ses effets antitumoraux .

Applications De Recherche Scientifique

Antagonist G (trifluoroacetate salt) has a wide range of scientific research applications:

Cancer Research: It induces apoptosis and reduces tumor growth in small cell lung cancer models.

Cell Signaling Studies: It inhibits vasopressin-induced production of inositol phosphate in Swiss 3T3 fibroblasts.

Neuroscience: As a neuropeptide antagonist, it is used to study the role of neuropeptides in various physiological processes.

Pharmacology: It serves as a tool to investigate the mechanisms of action of neuropeptide antagonists and their potential therapeutic applications.

Mécanisme D'action

Antagonist G (trifluoroacetate salt) exerts its effects by inhibiting the binding of vasopressin to its receptors on cell membranes . This inhibition prevents the activation of downstream signaling pathways, such as the production of inositol phosphate. Additionally, it induces apoptosis and the production of reactive oxygen species (ROS) in cancer cells, contributing to its anti-tumor effects .

Comparaison Avec Des Composés Similaires

L'antagoniste G (sel de trifluoroacétate) peut être comparé à d'autres antagonistes des neuropeptides, tels que :

ATN-161 sel de trifluoroacétate : Un nouvel antagoniste de l'intégrine α5β1 qui inhibe l'angiogenèse et la croissance tumorale.

Antagonistes de la substance P : Ces composés inhibent la liaison de la substance P à ses récepteurs, affectant la perception de la douleur et l'inflammation.

L'unicité de l'antagoniste G réside dans son inhibition spécifique de la liaison de la vasopressine et sa puissante activité antitumorale, ce qui le distingue des autres antagonistes des neuropeptides .

Propriétés

Formule moléculaire |

C51H67F3N12O8S |

|---|---|

Poids moléculaire |

1065.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C49H66N12O6S.C2HF3O2/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53;3-2(4,5)1(6)7/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54);(H,6,7)/t35-,38-,39-,40+,41+,42-;/m0./s1 |

Clé InChI |

GUDATFWCKFMCTO-RGVCNNQFSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] 5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823302.png)

![[3,5-Dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B10823330.png)

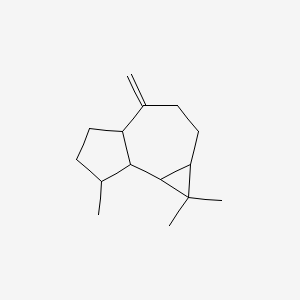

![(1aS,4aS,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B10823362.png)